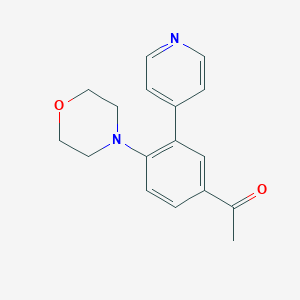

![molecular formula C25H24N6O B5558268 N-(5-甲基-2-吡啶基)-6-[4-(2-萘酰基)-1-哌嗪基]-3-哒嗪胺](/img/structure/B5558268.png)

N-(5-甲基-2-吡啶基)-6-[4-(2-萘酰基)-1-哌嗪基]-3-哒嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine and pyridazine derivatives, including those related to the target compound, involves various strategies and precursor materials. For example, the synthesis involving N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis has been demonstrated to yield nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety through reactions with arylidinecyanothioacetamide and α-haloketones (Hussein et al., 2009). These processes highlight the versatility and complexity of synthetic routes that may be applicable or related to the synthesis of the target compound.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, provides insight into the structural and electronic properties significant for understanding the target compound. Crystal structures and molecular orbital calculations reveal critical orientations and delocalization of electrons, which are essential for predicting the behavior and reactivity of the compound (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving pyridazine and related heterocyclic compounds often lead to diverse derivatives with various biological activities. For instance, the Mannich reaction of pyridazinol N-oxides demonstrates the potential for functionalization and the creation of compounds with specific chemical properties (Okusa & Kamiya, 1968). These reactions are crucial for the modification and enhancement of the compound's chemical properties.

科学研究应用

分子相互作用和受体结合

与"N-(5-甲基-2-吡啶基)-6-[4-(2-萘酰基)-1-哌嗪基]-3-哒嗪胺"结构相似的化合物已被研究其分子相互作用,特别是与CB1大麻素受体等受体。例如,对N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(SR141716; 1)的研究表明其对CB1受体具有有效且选择性的拮抗特性。这项研究利用构象分析和比较分子场分析 (CoMFA) 来了解结合相互作用和构效关系,表明可以探索类似的化合物进行靶向受体的药物发现 (J. Shim 等人,2002)。

杂环合成

已经记录了烯胺在杂环合成中的用途,烯胺衍生物由活性甲基和亚甲基化合物制备。该方法已应用于合成新的哒嗪酮衍生物,表明具有哒嗪胺核心的化合物可以使用类似的方法合成,从而扩大了用于各种科学研究的杂环化合物的库 (E. Darwish 等人,2011)。

荧光性质

包括哌啶衍生物在内的新型烯胺萘酰亚胺的荧光性质的研究,突出了此类化合物在荧光成像和量子产率研究中的潜力。这表明"N-(5-甲基-2-吡啶基)-6-[4-(2-萘酰基)-1-哌嗪基]-3-哒嗪胺"可能在材料科学和化学传感中具有应用,因为它与这些荧光化合物具有结构相似性 (C. McAdam 等人,2004)。

含氮杂环化合物

含氮杂环化合物(如吡啶和吡嗪)在医药和农用化学品中具有重要性,因为它们具有很高的生物活性。这强调了"N-(5-甲基-2-吡啶基)-6-[4-(2-萘酰基)-1-哌嗪基]-3-哒嗪胺"在为这些行业开发新的活性分子中的潜在意义 (Ya Suhiko Higasio & T. Shoji,2001)。

属性

IUPAC Name |

[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-18-6-9-22(26-17-18)27-23-10-11-24(29-28-23)30-12-14-31(15-13-30)25(32)21-8-7-19-4-2-3-5-20(19)16-21/h2-11,16-17H,12-15H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRHUZQPWIBCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

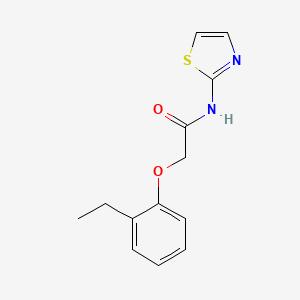

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

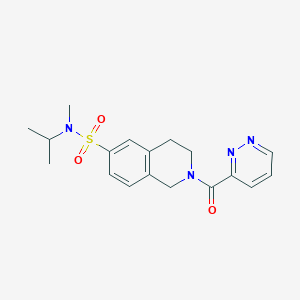

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

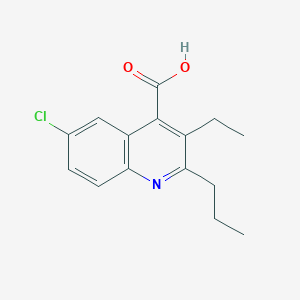

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)